molecular formula C10H12N4O2 B2502079 2-azido-N-(4-methoxybenzyl)acetamide CAS No. 1192358-62-5

2-azido-N-(4-methoxybenzyl)acetamide

Cat. No. B2502079
CAS RN: 1192358-62-5
M. Wt: 220.232
InChI Key: FTTWSUHKZLTICZ-UHFFFAOYSA-N
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Description

2-azido-N-(4-methoxybenzyl)acetamide is a biochemical used for proteomics research . Its molecular formula is C10H12N4O2 .

Scientific Research Applications

1. Chemical Synthesis and Modification

Research by Hermans et al. (1987) demonstrates the use of a precursor compound similar to 2-azido-N-(4-methoxybenzyl)acetamide in the synthesis of benzyl-2,4-diacetamido-2,4,6-trideoxy-α(β)-D-galactopyranoside. The synthesis involved complex steps like regioselective oxidative acetal ring opening and acetolysis, indicating the compound's utility in intricate chemical synthesis processes (Hermans, Elie, Marel, & Boom, 1987).

2. Reagents in Pharmaceutical Synthesis

Sakai et al. (2022) reported on compounds including p-methoxybenzyl N-acetylcarbamate potassium salt, which are closely related to this compound. These compounds are used as reagents to produce substituted products in pharmaceutical synthesis, highlighting their versatility in creating a range of natural and pharmaceutical products (Sakai, Takenaka, Koike, Hira, & Mori, 2022).

3. Studies in Antioxidant Mechanisms

A study by Yancheva et al. (2020) on capsaicin analogues, including N-(4-hydroxy-3-methoxybenzyl)acetamide, used computational methods to evaluate their antioxidant properties. This research is indicative of the potential use of similar compounds in understanding the mechanisms of antioxidant action in both polar and nonpolar mediums (Yancheva, Stoyanov, Anichina, Nikolova, Velcheva, & Stamboliyska, 2020).

4. Application in Synthetic Chemistry

Research by Amyes and Richard (1990) on 4-methoxybenzyl derivatives reveals the use of similar compounds in synthetic chemistry, specifically in studying substitution reactions and the lifetimes of carbocation intermediates. This provides insight into the potential applications of this compound in studying reaction mechanisms and kinetics (Amyes & Richard, 1990).

5. Role in Glycoside Synthesis

Perez et al. (1998) used a compound structurally related to this compound in the synthesis of oligosaccharides with azido-type spacer-arms. This study emphasizes the compound's role in the synthesis of complex biochemical structures like oligosaccharides (Perez, Lio, Santana, & Bencomo, 1998).

properties

IUPAC Name

2-azido-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-16-9-4-2-8(3-5-9)6-12-10(15)7-13-14-11/h2-5H,6-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTWSUHKZLTICZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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